molecular formula C11H8F3N3O2 B1519212 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097070-54-6

5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

货号: B1519212
CAS 编号: 1097070-54-6
分子量: 271.19 g/mol
InChI 键: VRSKFTJERVLCIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8F3N3O2 and its molecular weight is 271.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

生物活性

5-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 499771-21-0) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C11H8F3N3O2 and a molecular weight of 271.199 g/mol, this triazole derivative exhibits various pharmacological properties. This article reviews its biological activity, including its mechanism of action, efficacy in different biological systems, and relevant case studies.

PropertyValue
Molecular Formula C11H8F3N3O2
Molecular Weight 271.199 g/mol
CAS Number 499771-21-0
IUPAC Name 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
SMILES Notation CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O

The triazole ring structure in this compound is known to interact with various biological targets. Research indicates that compounds containing trifluoromethyl groups can enhance the potency of drugs by improving their binding affinity to specific enzymes and receptors. For instance, the presence of the trifluoromethyl group has been associated with increased inhibition of enzymes like xanthine oxidase and various kinases involved in cancer progression .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For example, a related compound showed IC50 values in the submicromolar range against several cancer cell lines including human colon adenocarcinoma (HT-29), human lung adenocarcinoma (A549), and others . The specific activity of this compound against these lines remains to be fully elucidated but is anticipated based on structural similarities.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. Preliminary results indicate that it may act as a mixed-type inhibitor . The binding mode was further explored using molecular docking studies, which suggested favorable interactions at the active site of XO.

Study on Anticancer Properties

In a comparative study involving several triazole derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects. The results indicated that while not the most potent compound tested, it exhibited notable activity against certain tumor cell lines with potential for further optimization through structural modifications .

Study on Xanthine Oxidase Inhibition

A detailed kinetic study revealed that the compound exhibited significant inhibition of xanthine oxidase activity at concentrations lower than many existing drugs used for similar therapeutic purposes. This positions it as a candidate for further development as an anti-gout medication .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the phenyl group with a trifluoromethyl substituent. A modified procedure involves reacting 2-(trifluoromethyl)phenyl azide with a methyl-substituted alkyne-carboxylic acid precursor under inert conditions. Post-synthesis purification via column chromatography and recrystallization in acetonitrile is recommended to achieve >95% purity. NMR (¹H, ¹³C) and LC-MS are critical for verifying structural integrity .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via the SHELX suite) is widely adopted. Key parameters include R factor (<0.05), wR factor (<0.15), and data-to-parameter ratio (>15). SHELXTL (Bruker AXS version) is recommended for small-molecule refinement due to its robust handling of twinned data and high-resolution structures .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C-NMR : Identify proton environments (e.g., triazole protons at δ 7.5–8.0 ppm, trifluoromethyl phenyl protons at δ 7.6–7.8 ppm) and carboxylate carbons (~δ 163 ppm).
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole C=N stretch (~1600 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 2-phenyl position influence biological activity compared to other substituents?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability. Comparative studies show that 2-(trifluoromethyl)phenyl analogs exhibit 40% higher inhibition of NCI-H522 lung cancer cells than para-substituted derivatives. Substituent position (ortho vs. meta/para) significantly affects binding to Wnt/β-catenin or kinase targets due to steric and electronic effects .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in triazole-carboxylic acid derivatives?

  • Bioisosteric replacement : Substitute trifluoromethyl with chloro, methyl, or morpholino groups to assess activity changes (e.g., meta-chloro analogs show reduced antimicrobial activity).
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with β-catenin or kinase active sites.
  • In vitro assays : Screen against cancer cell lines (e.g., LOX IMVI melanoma) with dose-response curves (IC₅₀) and compare growth inhibition percentages (GP) .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (−3.5 log mol/L), and CYP450 inhibition risks.
  • DFT calculations : Assess electron density maps to identify reactive sites for derivatization (e.g., carboxylate group for ester prodrugs).
  • MD simulations : Study stability in lipid bilayers to improve blood-brain barrier penetration .

Q. What crystallographic challenges arise when refining structures of metal complexes involving this ligand?

Coordination with Mn(II) or Zn(II) introduces challenges like disordered solvent molecules or twinning. Strategies include:

  • Using SQUEEZE (PLATON) to model solvent regions.
  • Applying TWINLAW in SHELXL for twinned data.
  • Validating metal-ligand bond lengths (e.g., Mn-O ~2.1 Å) against Cambridge Structural Database (CSD) entries .

Comparative and Methodological Questions

Q. How does this compound compare to 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid in anticancer assays?

The thiazole derivative shows higher GP values (62.47% vs. 40% in NCI-H522) due to enhanced π-π stacking with DNA. However, the trifluoromethylphenyl analog exhibits better pharmacokinetic profiles (t₁/₂ = 6.2 h vs. 4.8 h) owing to reduced CYP3A4 metabolism .

Q. What are the best practices for resolving contradictory data in biological activity studies?

  • Dose normalization : Re-evaluate activity using standardized molar concentrations (e.g., 10 µM).
  • Assay replication : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Meta-analysis : Cross-reference with PubChem BioAssay data to identify outliers .

Q. Tables for Key Data

Table 1: Comparative Biological Activity of Triazole-Carboxylic Acid Derivatives

CompoundSubstituentCell Line (GP%)IC₅₀ (µM)
Target Compound2-(CF₃)phenylNCI-H522 (40%)12.3
1-(4-Fluorophenyl) analog4-F-phenylUO-31 (25%)28.7
5-Methyl-1-(thiazol-2-yl) analogThiazoleLOX IMVI (62%)8.9
1-(3-Chlorophenyl) analog3-Cl-phenylA549 (18%)45.6
Data sourced from .

Table 2: Crystallographic Refinement Parameters

ParameterValueSoftware
R factor0.063SHELXL
wR factor0.149SHELXTL
Data-to-Parameter Ratio17.0CrysAlisPro

属性

IUPAC Name

5-methyl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-5-3-2-4-7(8)11(12,13)14/h2-5H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKFTJERVLCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。